![molecular formula C31H28NO8P B6360548 Fmoc-D-Tyr(PO(OBzl)OH)-OH CAS No. 1926163-10-1](/img/structure/B6360548.png)
Fmoc-D-Tyr(PO(OBzl)OH)-OH
Overview
Description
Fmoc-D-Tyr(PO(OBzl)OH)-OH, or Fmoc-D-tyrosine-polyoxyethylene-bisphenol A, is a synthetic amino acid derivative that has been extensively used in peptide synthesis and protein engineering. It has a wide range of applications in research, including drug design, protein engineering, and biochemistry. This compound has become a popular choice for synthesizing peptides, thanks to its ease of use and its ability to increase the yield of peptides.
Scientific Research Applications
Phosphopeptide Synthesis
Fmoc-D-Tyr(PO(OBzl)OH)-OH is notably used in the synthesis of phosphopeptides. It's a valuable tool for Fmoc SPPS methods, particularly in the creation of multiphosphorylated peptides. This derivative allows for efficient peptide assembly without complications such as steric hindrance or side reactions (White, 2001).
Solid-Phase Peptide Synthesis
It plays a crucial role in Fmoc solid-phase peptide synthesis, offering high purity and efficiency. This compound is preferred for its ability to minimize contamination and ensure reliable peptide synthesis. This property is particularly important in creating complex peptide structures, including those with multiple phosphorylation sites (Perich, 1997).
Protection of Phosphate Moiety
This compound is effective in protecting the phosphate moiety in peptides. Its stability during synthesis and ease of removal make it ideal for applications where precision and integrity of the phosphate group are critical (Paquet et al., 2009).
Synthesis of O-Thiophosphotyrosine Peptides
This compound is integral in the synthesis of O-thiophosphotyrosine peptides. It enables the incorporation of phosphotyrosine analogs into peptide chains, which is essential for studying protein interactions and signaling pathways (Kitas et al., 2009).
Phosphatase Substrate Synthesis
Its use in Fmoc/solid-phase synthesis facilitates the creation of Tyr(P)-containing peptides, serving as substrates for phosphatase studies. This capability is vital for understanding enzyme specificity and function in cellular processes (Perich et al., 2009).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]oxyphenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)40-41(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFKGEXQEWKECX-GDLZYMKVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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